![molecular formula C11H13ClO3 B13885649 [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)
[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a chloroethoxy group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester typically involves the esterification of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and improve the yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions and transformations enable the compound to exert its effects on biological systems or chemical processes.
相似化合物的比较
Similar Compounds
[4-(2-Bromo-ethoxy)-phenyl]-acetic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.
[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid methyl ester: Contains a fluorine atom in place of chlorine.
[4-(2-Methoxy-ethoxy)-phenyl]-acetic acid methyl ester: Features a methoxy group instead of a chloroethoxy group.
Uniqueness
The presence of the chloroethoxy group in [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester imparts unique chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with molecular targets, making it distinct in its applications and effects.
属性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
methyl 2-[4-(2-chloroethoxy)phenyl]acetate |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8H2,1H3 |
InChI 键 |
YAJKKZRAVQIOSY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


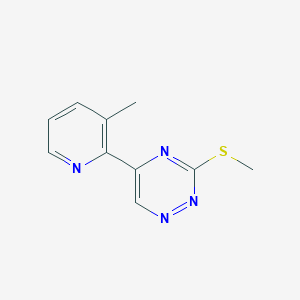
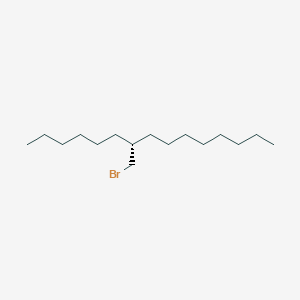
![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
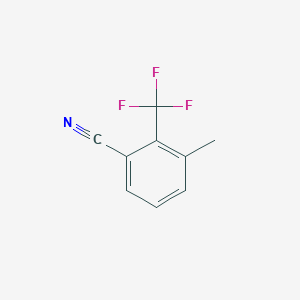
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)

![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
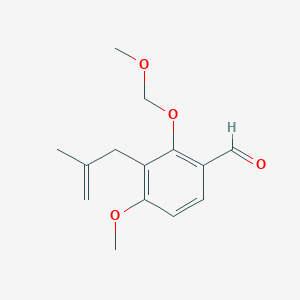
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
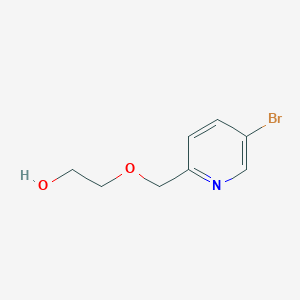


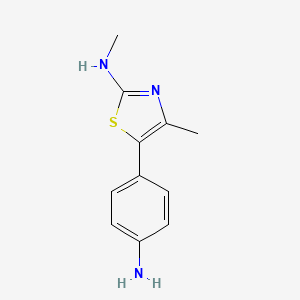
![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
